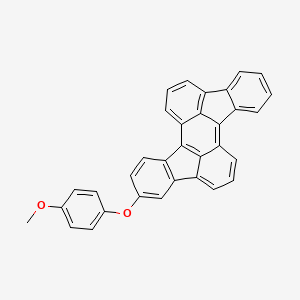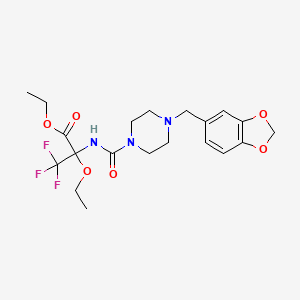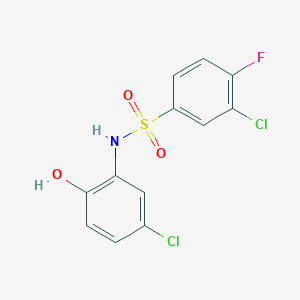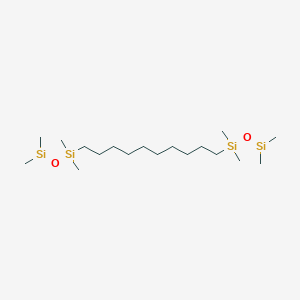
CID 72260322
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) is a unique organosilicon compound characterized by its two tetramethyldisiloxane groups connected by a decane chain. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) typically involves the hydrosilylation reaction of 1,10-decadiene with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, catalyst loading, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) undergoes various types of chemical reactions, including:
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-carbon bonds.
Reduction: It can act as a reducing agent in the reduction of aldehydes to alcohols.
Substitution: The silicon-hydrogen bonds in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts such as Karstedt’s catalyst are commonly used.
Reduction: The compound can be used in the presence of a base such as sodium hydroxide.
Substitution: Various nucleophiles can be used to substitute the silicon-hydrogen bonds.
Major Products Formed
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Reduction: The major products are alcohols.
Substitution: The major products are substituted siloxanes.
Aplicaciones Científicas De Investigación
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form silicon-carbon bonds.
Biology: The compound is used in the synthesis of biocompatible materials and as a reducing agent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable silicon-carbon bonds.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) involves the activation of silicon-hydrogen bonds by catalysts such as platinum-based catalysts. This activation facilitates the formation of silicon-carbon bonds in hydrosilylation reactions. The compound’s reducing properties are attributed to the presence of silicon-hydrogen bonds, which can donate hydride ions to reduce other compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler compound with similar hydrosilylation and reducing properties.
1,10-Decanediol: A compound with a similar decane backbone but different functional groups.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: A compound with a similar decane backbone but different functional groups.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) is unique due to its dual tetramethyldisiloxane groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable silicon-carbon bonds and act as a reducing agent makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C18H44O2Si4 |
|---|---|
Peso molecular |
404.9 g/mol |
InChI |
InChI=1S/C18H44O2Si4/c1-21(2)19-23(5,6)17-15-13-11-9-10-12-14-16-18-24(7,8)20-22(3)4/h9-18H2,1-8H3 |
Clave InChI |
NDEVSQLJAYZSMC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](C)(C)CCCCCCCCCC[Si](C)(C)O[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
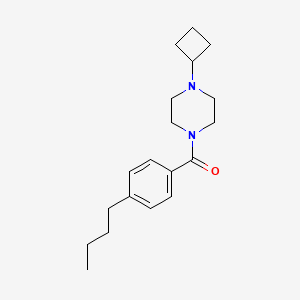
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
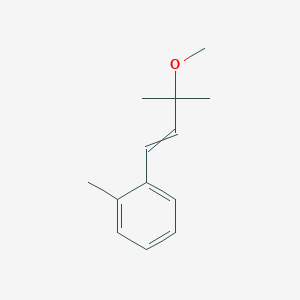
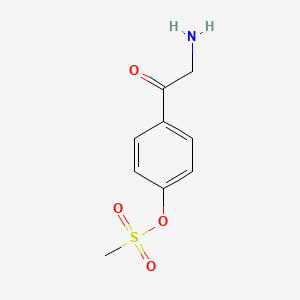
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
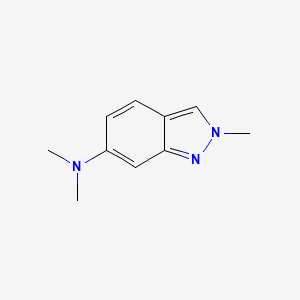
methanone](/img/structure/B12624211.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12624217.png)
